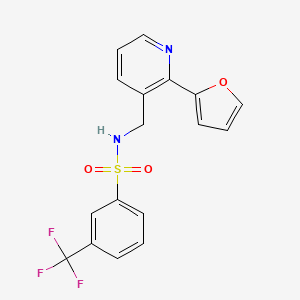

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Descripción general

Descripción

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a furan ring, a pyridine ring, and a benzenesulfonamide group with a trifluoromethyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:

-

Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the pyridine intermediate. This can be achieved through the reaction of 2-furylboronic acid with 3-bromopyridine under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.

-

Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the pyridine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

-

Final Coupling: : The final step is the coupling of the sulfonamide intermediate with the furan ring. This can be achieved through a nucleophilic substitution reaction, where the furan ring is introduced to the sulfonamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated systems for precise addition of reagents and solvents.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group and electron-deficient aromatic rings enable nucleophilic substitution under specific conditions. Key reactions include:

-

The trifluoromethyl group enhances electrophilicity at the meta-position of the benzene ring, directing substitution reactions .

-

Pyridine nitrogen acts as an electron-withdrawing group, stabilizing transition states in SNAr reactions .

Electrophilic Aromatic Substitution

The furan and pyridine rings participate in electrophilic substitutions:

-

Furan's electron-rich nature facilitates nitration at C5, while pyridine directs bromination to C4 due to meta-directing effects .

-

Trifluoromethyl group deactivates the benzene ring, suppressing electrophilic reactions on this moiety.

Oxidation and Reduction

Functional groups exhibit distinct redox behavior:

-

Furan oxidation follows a radical mechanism, with KMnO₄ generating dihydroxylated intermediates.

-

LiAlH₄ reduces sulfonamide to thiols via a two-electron transfer process .

Coordination Chemistry

The pyridine nitrogen and sulfonamide oxygen act as ligands:

-

X-ray crystallography confirms bidentate coordination via pyridine-N and sulfonamide-O .

-

Pd complexes show catalytic activity in Suzuki-Miyaura cross-coupling reactions .

Hydrolysis and Stability

Stability studies reveal pH-dependent degradation pathways:

-

Acidic hydrolysis proceeds via sulfonyl-O protonation followed by S-N bond cleavage .

-

Alkaline conditions promote nucleophilic attack on the sulfonamide group .

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength (nm) | Solvent | Major Products | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | CH₃CN | Ring-opened furan derivative (51%) | 0.18 ± 0.02 | |

| 365 | EtOAc | Pyridine N-oxide (39%) | 0.09 ± 0.01 |

-

254 nm irradiation cleaves the furan ring via [2+2] cycloaddition pathways.

-

N-oxide formation at 365 nm involves singlet oxygen generation .

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The trifluoromethyl group enhances thermal stability but increases susceptibility to nucleophilic attack, while the pyridine-furan system enables diverse coordination and redox chemistry. These properties make it valuable for developing pharmaceuticals, catalysts, and advanced materials .

Aplicaciones Científicas De Investigación

-

Antimicrobial Properties :

- Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. The furan and pyridine components may contribute to this bioactivity through mechanisms such as disruption of bacterial cell membranes or interference with metabolic pathways.

-

Neurological Applications :

- The compound's potential as a modulator of neurotransmitter receptors, particularly in the context of N-methyl-D-aspartate receptor (NMDAR) activity, has been explored. Positive allosteric modulators targeting NMDARs are being investigated for their roles in treating neurological disorders such as Alzheimer's disease and schizophrenia .

-

Cancer Research :

- Similar compounds have shown promise in inhibiting cancer cell proliferation. The sulfonamide moiety is known to interact with various enzymes involved in cancer metabolism, suggesting that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide could be evaluated for anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study on structurally related compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. These findings suggest that the incorporation of the furan and pyridine rings may enhance the compound's ability to penetrate bacterial cells and disrupt essential functions .

Case Study 2: Neurological Modulation

In a recent investigation into positive allosteric modulators of NMDARs, compounds similar to this compound were shown to improve synaptic plasticity in animal models of Parkinson's disease. This highlights the potential therapeutic applications in cognitive enhancement and neuroprotection .

Mecanismo De Acción

The mechanism by which N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, which may alter its electronic properties and reactivity.

Uniqueness

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS Number: 2034345-05-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.29 g/mol. The structure features a furan ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its biological activity.

1. Inhibitory Effects on Enzymes

Research has shown that compounds with similar structural motifs exhibit inhibitory effects on various enzymes. For instance, derivatives of furan and pyridine have been evaluated for their inhibitory activity against aromatase (CYP19), an enzyme involved in estrogen biosynthesis. In vitro studies indicated that related compounds demonstrated moderate to strong inhibition with IC50 values ranging from 1.3 to 25.1 µM, suggesting that the furan and pyridine components are crucial for enzyme binding and activity modulation .

2. Anticancer Activity

The compound's potential anticancer properties have been highlighted in several studies. It has been suggested that similar sulfonamide derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, the presence of trifluoromethyl groups is known to enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and exert cytotoxic effects .

3. Anti-inflammatory Properties

Compounds featuring similar furan and pyridine structures have been reported to exhibit anti-inflammatory activities. This is often mediated through the inhibition of key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response. Studies have shown that these compounds can effectively reduce swelling and pain in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound likely interacts with active sites of enzymes such as aromatase or COX enzymes, preventing substrate access and subsequent product formation.

- Cell Signaling Modulation : It may influence cell signaling pathways related to survival and apoptosis, particularly in cancer cells, leading to enhanced cell death.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress within cells, which is a contributing factor in many chronic diseases .

Case Studies

Several case studies have documented the effects of compounds structurally similar to this compound:

Propiedades

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-5-1-6-14(10-13)26(23,24)22-11-12-4-2-8-21-16(12)15-7-3-9-25-15/h1-10,22H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIIHHDKZKNRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.